6-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-9H-purine
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Overview
Description
The 1,3,4-thiadiazole scaffold is a versatile structure that is widely studied in medicinal chemistry . It exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The 1,3,4-thiadiazole moiety is a bioisostere of pyrimidine and oxadiazole, which allows compounds bearing this moiety to present a broad spectrum of pharmacological properties .
Molecular Structure Analysis
Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole . The specific molecular structure of “6-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-9H-purine” is not available in the literature I have access to.Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse and depend on the specific compound . The specific chemical reactions for “6-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-9H-purine” are not available in the literature I have access to.Physical And Chemical Properties Analysis
Thiadiazoles are able to cross cellular membranes due to their mesoionic nature . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . The specific physical and chemical properties of “6-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-9H-purine” are not available in the literature I have access to.Scientific Research Applications
- Antitumor Activity : BPTES shows potent antitumor effects and contributes to senescent cell removal .
Drug Design and Medicinal Chemistry
Glutaminase-1 Inhibition
Biological Activity Exploration
Mechanism of Action
Target of Action
The primary target of the compound 6-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-9H-purine is Glutaminase GLS1 (KGA) . This enzyme is found in the kidney and brain, and is positively regulated by myc and strongly expressed in many tumors and tumor cell lines .
Mode of Action
The compound acts as a selective inhibitor of Glutaminase GLS1 . It interacts with the enzyme, inhibiting its activity and consequently blocking the metabolic pathway of glutaminolysis .
Biochemical Pathways
The inhibition of Glutaminase GLS1 disrupts the glutaminolysis pathway . This pathway is crucial for the production of Glutathione (GSH), a compound that plays a significant role in cellular processes such as cell differentiation, proliferation, and apoptosis . By inhibiting this pathway, the compound reduces the production of GSH, which can amplify the photodynamic effects of certain compounds .
Pharmacokinetics
Due to its structural similarity to other thiadiazole derivatives, it is expected to have good liposolubility, which could enhance its bioavailability .
Result of Action
The inhibition of Glutaminase GLS1 by 6-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-9H-purine leads to a decrease in the production of GSH . This can result in increased oxidative stress in cells, which can lead to cell death, particularly in cancer cells that rely on glutaminolysis for survival .
Action Environment
The action of 6-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-9H-purine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Furthermore, the presence of other compounds, such as those found in the tumor microenvironment, can also impact the compound’s action .
Safety and Hazards
properties
IUPAC Name |
2-ethyl-5-[1-(7H-purin-6-yl)piperidin-4-yl]-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7S/c1-2-10-19-20-14(22-10)9-3-5-21(6-4-9)13-11-12(16-7-15-11)17-8-18-13/h7-9H,2-6H2,1H3,(H,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJUVZHUQPFRPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C3=NC=NC4=C3NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-9H-purine |
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